6-amino-N-cyclopropylpyridine-3-sulfonamide
CAS No.: 1248927-92-5
Cat. No.: VC2555736
Molecular Formula: C8H11N3O2S
Molecular Weight: 213.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248927-92-5 |
|---|---|
| Molecular Formula | C8H11N3O2S |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | 6-amino-N-cyclopropylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C8H11N3O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2,(H2,9,10) |
| Standard InChI Key | RYDRKBXRQXIMTH-UHFFFAOYSA-N |
| SMILES | C1CC1NS(=O)(=O)C2=CN=C(C=C2)N |
| Canonical SMILES | C1CC1NS(=O)(=O)C2=CN=C(C=C2)N |
Introduction
6-amino-N-cyclopropylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11N3O2S and a molecular weight of 213.26 g/mol . This compound belongs to the sulfonamide class, which is known for its biological activity, particularly in antimicrobial and anticancer research. The presence of a pyridine ring, an amino group, and a sulfonamide moiety contributes to its unique chemical and biological properties.
Synthesis of 6-amino-N-cyclopropylpyridine-3-sulfonamide
The synthesis of this compound typically involves the reaction of 6-amino-3-pyridinesulfonamide with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production involves large-scale synthesis with optimized reaction conditions for higher yields and purity.
Table 1: Types of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfonic acid derivatives | Hydrogen peroxide, potassium permanganate |
| Reduction | Converts sulfonamide to amines | Lithium aluminum hydride |
| Substitution | Involves amino and sulfonamide groups | Various electrophiles or nucleophiles |
Biological Activities
This compound has shown potential in several biological activities:
-
Antibacterial Activity: Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis .
-
Enzyme Inhibition: It can inhibit enzymes like carbonic anhydrase, which is beneficial in treating conditions such as glaucoma and heart failure.
-
Anti-HIV Activity: There is potential for inhibitory effects on HIV replication, though detailed studies are needed.
Research and Development
Research into 6-amino-N-cyclopropylpyridine-3-sulfonamide continues to explore its therapeutic applications. The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development. Studies evaluating its effects against enzymes like dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI) suggest potential uses in managing cardiovascular diseases and certain cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume